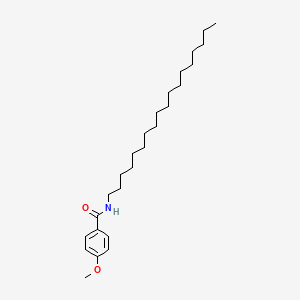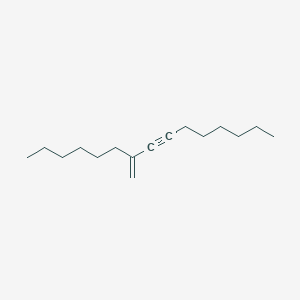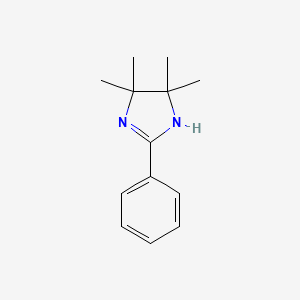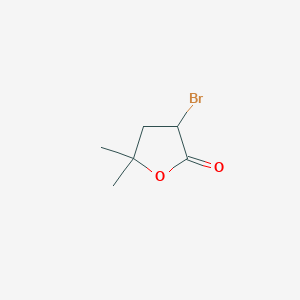
3-Bromo-5,5-dimethyloxolan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-5,5-dimethyloxolan-2-one is an organic compound with the molecular formula C6H9BrO2 It is a brominated derivative of oxolan-2-one, characterized by a bromine atom attached to the third carbon and two methyl groups attached to the fifth carbon of the oxolan-2-one ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3-Bromo-5,5-dimethyloxolan-2-one can be synthesized through the bromination of 5,5-dimethyloxolan-2-one. The reaction typically involves the use of bromine (Br2) or N-bromosuccinimide (NBS) as the brominating agents. The reaction is carried out in an organic solvent such as carbon tetrachloride (CCl4) under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain precise control over reaction conditions, ensuring high yield and purity of the product. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
3-Bromo-5,5-dimethyloxolan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide ions (OH-) or amines (NH2-), leading to the formation of different derivatives.
Reduction Reactions: The compound can be reduced to 5,5-dimethyloxolan-2-one by using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation of this compound can lead to the formation of corresponding oxo derivatives
Common Reagents and Conditions
Bromination: Bromine (Br2) or N-bromosuccinimide (NBS) in carbon tetrachloride (CCl4).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium
Major Products Formed
Substitution: Formation of hydroxyl or amino derivatives.
Reduction: Formation of 5,5-dimethyloxolan-2-one.
Oxidation: Formation of oxo derivatives
Wissenschaftliche Forschungsanwendungen
3-Bromo-5,5-dimethyloxolan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of brominated analogs of bioactive molecules.
Industry: Utilized in the production of specialty chemicals and as a building block in polymer synthesis .
Wirkmechanismus
The mechanism of action of 3-Bromo-5,5-dimethyloxolan-2-one involves its interaction with nucleophiles, leading to substitution reactions. The bromine atom, being a good leaving group, facilitates these reactions. The compound can also participate in redox reactions, where it undergoes reduction or oxidation depending on the reactants and conditions used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5,5-Dimethyloxolan-2-one: Lacks the bromine atom, making it less reactive in substitution reactions.
3,5-Dimethyloxolan-2-one: Similar structure but with different substitution pattern, leading to different reactivity and applications
Uniqueness
3-Bromo-5,5-dimethyloxolan-2-one is unique due to the presence of the bromine atom, which enhances its reactivity and makes it a valuable intermediate in organic synthesis. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its importance in scientific research and industry .
Eigenschaften
CAS-Nummer |
67358-52-5 |
|---|---|
Molekularformel |
C6H9BrO2 |
Molekulargewicht |
193.04 g/mol |
IUPAC-Name |
3-bromo-5,5-dimethyloxolan-2-one |
InChI |
InChI=1S/C6H9BrO2/c1-6(2)3-4(7)5(8)9-6/h4H,3H2,1-2H3 |
InChI-Schlüssel |
DMLNZAFHNQCZBW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC(C(=O)O1)Br)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


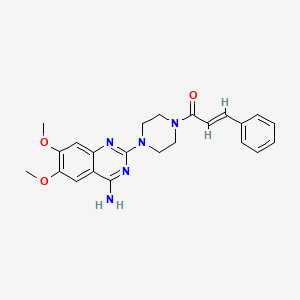
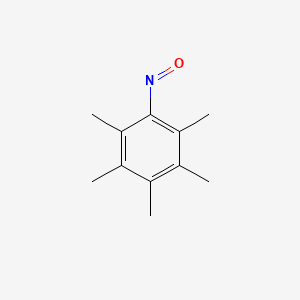
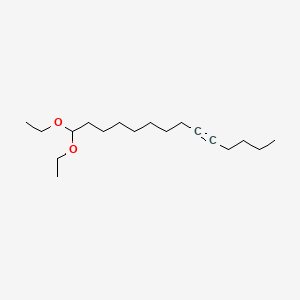
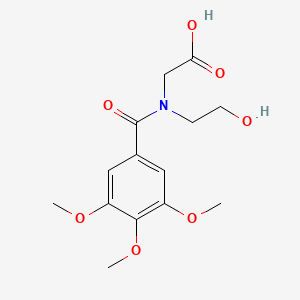
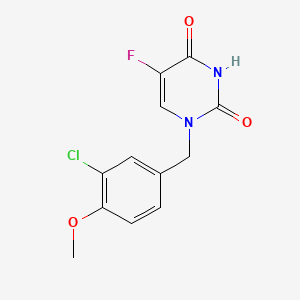
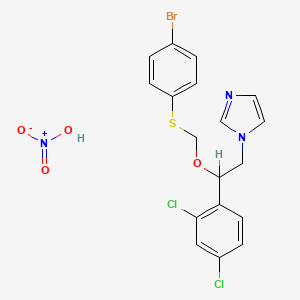
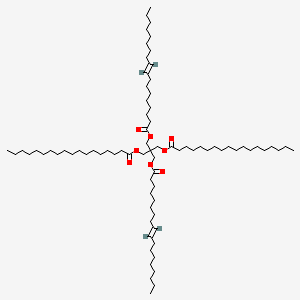
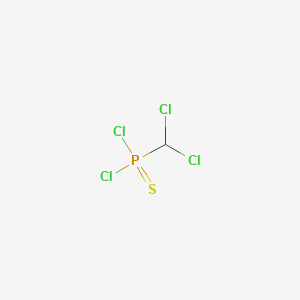
![N-[2-(Butylsulfanyl)-1-methoxyethenyl]butan-1-amine](/img/structure/B14473736.png)

![(1,4-Phenylene)bis{diphenyl[2-(tributylgermyl)ethenyl]silane}](/img/structure/B14473752.png)
